molecular formula C12H8Cl3N5O B3855586 4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide

4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide

Cat. No.: B3855586
M. Wt: 344.6 g/mol
InChI Key: NEWZLXRCASXNRT-BLLMUTORSA-N
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Description

4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple chlorine atoms and a pyridine ring, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of pyridine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the desired purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide stands out due to its specific combination of functional groups and its versatility in various chemical reactions. Its unique structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N5O/c13-7-9(16)8(14)11(15)19-10(7)12(21)20-18-5-6-2-1-3-17-4-6/h1-5H,(H2,16,19)(H,20,21)/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWZLXRCASXNRT-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327864
Record name 4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

363605-77-0
Record name 4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide
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4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide
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4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide

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